9-Ethynyl-9H-purin-6-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-ethynylpurin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5/c1-2-12-4-11-5-6(8)9-3-10-7(5)12/h1,3-4H,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEIWZLDAOAOGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CN1C=NC2=C(N=CN=C21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70739572 | |
| Record name | 9-Ethynyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70739572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141299-24-3 | |
| Record name | 9-Ethynyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70739572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 9 Ethynyl 9h Purin 6 Amine
Established Synthetic Routes to 9-Ethynyl-9H-purin-6-amine
The foundational approaches to constructing the this compound scaffold rely on well-established reactions in heterocyclic chemistry, including nucleophilic substitution, cross-coupling reactions, and alkylation of purine (B94841) precursors.
Nucleophilic Substitution Reactions in Purine Synthesis
Nucleophilic aromatic substitution (SNAr) is a cornerstone in purine chemistry, often utilized for the introduction of the C6-amino group. In a common pathway to 9-substituted adenines, a 6-halopurine serves as the electrophilic substrate. For the synthesis of derivatives structurally related to this compound, this can involve the reaction of a 6-chloropurine (B14466), which is already substituted at the N9 position with a protected ethynyl (B1212043) group or a precursor, with an amine. researchgate.netneicon.ruredalyc.orgwipo.int
The general scheme involves the displacement of a halide at the C6 position of the purine ring by an amine. While direct synthesis of this compound via this method is contingent on the stability of the N9-ethynyl group under the reaction conditions, the amination of 6-chloropurine derivatives is a well-documented process. researchgate.netredalyc.org For instance, 6-chloropurine can be reacted with various amines, often in a polar solvent like dimethylformamide (DMF), to yield the corresponding 6-aminopurine derivatives. redalyc.org The reaction can be performed under conventional heating or, as will be discussed later, under microwave irradiation to accelerate the process. researchgate.net
A representative reaction is the synthesis of N6-substituted purine-2,6-diamines from 2-amino-6-chloropurine (B14584), where various amines are reacted in DMF at elevated temperatures. redalyc.org Similarly, the synthesis of 6-furfurylaminopurine from 6-chloropurine and furfurylamine (B118560) demonstrates the utility of this nucleophilic substitution. wipo.int
Cross-Coupling Methodologies for Alkynyl-Purine Scaffolds
Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, are powerful and widely used methods for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl or vinyl halides. researchgate.netlibretexts.org This reaction is a primary route for introducing the ethynyl group at various positions on the purine ring. researchgate.net
The synthesis of 6-ethynylpurine derivatives often starts from a 6-halopurine, such as 6-chloro- or 6-iodopurine. The Sonogashira reaction typically employs a palladium catalyst, like bis(triphenylphosphine)palladium(II) chloride, a copper(I) co-catalyst (e.g., copper iodide), and a base, such as triethylamine, in a suitable solvent like THF or DMF. hw.ac.ukarkat-usa.org To prevent side reactions, the terminal alkyne used is often protected with a trimethylsilyl (B98337) (TMS) group, which can be removed later under mild conditions. bham.ac.uk
For instance, the Sonogashira coupling of 6-chloro-2-fluoro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine with triisopropylsilylacetylene has been reported to proceed at room temperature. hw.ac.uk The regioselectivity of Sonogashira couplings on di-halogenated purines can be controlled by the choice of catalyst and ligands. rsc.org
Interactive Data Table: Sonogashira Coupling for Alkynyl-Purine Synthesis
| Starting Material | Alkyne | Catalyst/Co-catalyst | Base/Solvent | Product | Reference |
|---|---|---|---|---|---|
| 6-chloro-2-fluoro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | Triisopropylsilylacetylene | Pd(PPh3)2Cl2 / CuI | Et3N / THF | 2-fluoro-6-((triisopropylsilyl)ethynyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | hw.ac.uk |
| 9-substituted-6-chloro-2,8-diiodopurines | Various alkynes | Pd(PPh3)4 or Pd2(dba)3/ligand | Not specified | Regioselective 2- or 8-alkynylated purines | rsc.org |
| 6-chloropurine derivative | Ethynyltrimethylsilane | Pd catalyst / CuI | Amine base | 6-((trimethylsilyl)ethynyl)purine derivative | bham.ac.uk |
Alkylation Reactions of Adenine (B156593) Precursors
The direct alkylation of adenine at the N9 position is a common strategy for the synthesis of 9-substituted purines. researchgate.netnih.gov However, the direct introduction of an ethynyl group at the N9 position is less straightforward. The reaction of adenine with an appropriate ethynylating agent would be required. More commonly, an alkyl group containing a handle for subsequent elaboration into an ethynyl group is introduced.
For example, N9-alkylation of 2-amino-6-chloropurine has been achieved using 1-bromo-2-chloroethane, leading to the N9-substituted product. union.edu While this specific example does not directly yield an ethynyl group, it illustrates the principle of N9-alkylation which could be adapted. A more direct approach would involve using a reagent like ethynyl bromide, though this would likely lead to a mixture of N7 and N9 isomers, requiring careful separation. researchgate.net The regioselectivity of alkylation can often be influenced by the reaction conditions and the presence of protecting groups.
Advanced Synthetic Strategies and Reaction Optimization
To improve the efficiency, yield, and environmental friendliness of the synthesis of purine derivatives, advanced strategies such as microwave-assisted synthesis and the strategic use of protecting groups are employed.
Microwave-Assisted Synthesis of Purine Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netorganic-chemistry.orgmdpi.com This technology has been successfully applied to the synthesis of purine derivatives, including those involving nucleophilic substitution and cross-coupling reactions. researchgate.netarkat-usa.org
Microwave irradiation has been shown to be beneficial in the Sonogashira coupling of aryl halides with terminal alkynes, providing a rapid and efficient route to arylalkynes. organic-chemistry.orgmdpi.com This method has been applied to the synthesis of 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives without the need for protecting the benzimidazole (B57391) NH group. arkat-usa.org The amination of 6-chloropurine derivatives has also been efficiently carried out under microwave irradiation, providing a rapid protocol for the synthesis of 6-substituted aminopurines. researchgate.net These examples highlight the potential for microwave-assisted synthesis to be a key technology in the efficient production of this compound.
Interactive Data Table: Microwave-Assisted Reactions in Purine Synthesis
| Reaction Type | Substrates | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Sonogashira Coupling | Aryl halides and terminal alkynes | Microwave irradiation, 100 °C, 80 W, 5-10 min | Shorter reaction times, higher yields | arkat-usa.org |
| Nucleophilic Aromatic Substitution (Amination) | 6-chloropurine derivatives and amines | Microwave irradiation | Efficient protocol, rapid synthesis | researchgate.net |
| Sonogashira Coupling | Aryl halides and trimethylsilylacetylene | Controlled microwave irradiation, 5-25 min | Rapid, high yields (80-95%) | organic-chemistry.org |
Application of Protecting Groups in Synthesis
The use of protecting groups is crucial in the multi-step synthesis of complex molecules like this compound to ensure chemoselectivity and prevent unwanted side reactions. univpancasila.ac.iduchicago.eduweebly.com Key functional groups that often require protection are the exocyclic amino group of adenine and the terminal alkyne.
Protecting the Adenine Moiety: The N6-amino group and the N9-position of the purine ring are often protected. The tert-butyldimethylsilyloxymethyl group has been used as an N9 protecting group for adenine, which improves solubility in organic solvents and facilitates functionalization at the C8 position. researchgate.net Other common protecting groups for the purine nitrogen include the tetrahydropyranyl (THP) group. researchgate.nethw.ac.uk
Protecting the Ethynyl Group: The terminal proton of the ethynyl group is acidic and can interfere with certain reactions. Therefore, it is commonly protected with a silyl (B83357) group, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS). hw.ac.ukbham.ac.ukresearchgate.net These silyl groups are stable under many reaction conditions, including Sonogashira coupling, and can be selectively removed using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF) or under acidic conditions. researchgate.netfishersci.cagelest.com The stability of silyl ethers to hydrolysis generally increases with the steric bulk of the silyl group. fishersci.ca
The strategic use of these protecting groups allows for the sequential and regioselective modification of the purine scaffold, enabling the efficient synthesis of the target compound, this compound. univpancasila.ac.id
Regioselectivity and Stereoselectivity in Purine Alkynylation
The alkylation of purines can occur at different nitrogen atoms, primarily N7 and N9, making regioselectivity a crucial aspect of synthesis. ub.edu Generally, direct alkylation of purines often leads to a mixture of N7 and N9 isomers. ub.edu The regioselectivity can be influenced by several factors including the nature of the purine substrate, the alkylating agent, the solvent, and the reaction conditions. ub.edu For instance, the use of bulky substituents at the C6 position of the purine can favor alkylation at the N9 position. ub.edu
In the context of introducing an ethynyl group, methods like the Sonogashira cross-coupling reaction are frequently employed. researchgate.netnih.gov This reaction typically involves the coupling of a halogenated purine with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. researchgate.netnih.gov The regioselectivity of this process is dictated by the position of the halogen on the purine ring. For example, starting with a 6-chloro-9-substituted purine allows for the specific introduction of an ethynyl group at the C6 position. nih.gov
Stereoselectivity becomes a critical consideration when the purine is attached to a chiral moiety, such as a ribose sugar in nucleoside analogues. acs.org In these cases, the stereochemistry of the sugar can direct the approach of the incoming groups, influencing the stereochemical outcome of reactions on the purine ring. acs.org
Chemical Reactivity of the Ethynyl Moiety in this compound
The ethynyl group is a highly reactive functional group, and its presence on the purine ring opens up a wide range of chemical transformations.
Oxidation and Reduction Pathways of the Ethynyl Group
The triple bond of the ethynyl group is susceptible to both oxidation and reduction. While specific studies detailing the oxidation and reduction of this compound itself are not prevalent in the provided search results, the general reactivity of alkynes provides a basis for understanding these potential pathways.
Oxidation: The ethynyl group can be oxidized by various reagents. For example, strong oxidizing agents like potassium permanganate (B83412) or ozone can cleave the triple bond, leading to the formation of carboxylic acids. Milder oxidation conditions could potentially lead to the formation of α-dicarbonyl compounds.
Reduction: The triple bond can be partially or fully reduced. Catalytic hydrogenation using catalysts like Lindlar's catalyst would be expected to produce the corresponding vinyl derivative, 9-vinyl-9H-purin-6-amine, with cis-stereochemistry. Complete reduction using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere would yield the fully saturated ethyl derivative, 9-ethyl-9H-purin-6-amine.
Addition Reactions Involving the Triple Bond (e.g., Thiol Additions)
The electron-rich triple bond of the ethynyl group is a prime target for various addition reactions. One of the most significant of these is the Michael addition of nucleophiles, particularly thiols. This reaction is of high interest in medicinal chemistry as it can lead to the covalent modification of cysteine residues in proteins. nih.govrsc.org
Studies have shown that ethynylpurines can react with thiols, such as N-acetylcysteine methyl ester, in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.org This reaction models the irreversible inhibition of kinases like Nek2, which have a cysteine residue near the ATP-binding site. nih.govrsc.org The addition of the thiol across the triple bond results in the formation of a vinyl sulfide. The reactivity of the ethynyl group in this context is influenced by the electronic properties of the purine ring system. rsc.org For example, the N7-methyl isomer of a related 6-ethynylpurine derivative was found to be more reactive towards thiol addition than the N9-methyl isomer, a phenomenon attributed to steric effects. rsc.org
The following table summarizes the key aspects of thiol addition to ethynylpurines:
| Reactants | Catalyst/Base | Product | Significance |
| Ethynylpurine, Thiol (e.g., N-acetylcysteine methyl ester) | DABCO | Vinyl sulfide | Covalent modification of cysteine residues in proteins, irreversible enzyme inhibition |
Purification and Characterization Techniques in Academic Research
The purification and characterization of this compound and its derivatives are essential to ensure their identity and purity for further studies.
Purification:
Silica Gel Column Chromatography: This is a standard technique used for the purification of organic compounds. mdpi.comnih.gov The choice of eluent system (e.g., a mixture of chloroform, cyclohexane, and methanol) is crucial for achieving good separation. nih.gov
Reverse-Phase Chromatography: This technique is particularly useful for purifying more polar compounds and is often used for the final purification of biologically active molecules. whiterose.ac.uk
Recrystallization: This method can be used to obtain highly pure crystalline solids from a suitable solvent. nih.gov
Characterization: A combination of spectroscopic and analytical techniques is employed to confirm the structure and purity of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. mdpi.comnih.gov Key signals in the ¹H NMR spectrum of an ethynylpurine would include the ethynyl proton (a singlet) and the protons on the purine ring. nih.gov The ¹³C NMR spectrum would show characteristic peaks for the sp-hybridized carbons of the alkyne. mdpi.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which helps in confirming its elemental composition. mdpi.comwhiterose.ac.uk
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. A characteristic C≡C stretching vibration for the ethynyl group would be expected around 2100-2260 cm⁻¹. mdpi.com
Melting Point (m.p.): The melting point is a physical property that can indicate the purity of a crystalline solid. nih.gov
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in a compound, providing further confirmation of its identity. nih.gov
The following table provides an example of characterization data for a related ethynylpurine derivative:
| Technique | Observation |
| ¹H NMR | Signals for aromatic protons, ethynyl proton, and other substituents. nih.gov |
| ¹³C NMR | Peaks corresponding to the purine ring carbons and the alkyne carbons. mdpi.com |
| IR | C≡C stretching vibration. mdpi.com |
| HRMS | Measured m/z value consistent with the calculated molecular formula. mdpi.com |
| Melting Point | A sharp melting point range indicates high purity. nih.gov |
Structural Elucidation and Conformational Analysis of 9 Ethynyl 9h Purin 6 Amine and Its Analogues
Spectroscopic Methods for Structural Assignment
Spectroscopic methods are indispensable tools for the initial assignment and confirmation of chemical structures in solution and solid states.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of purine (B94841) derivatives by providing detailed information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C. nih.govnih.gov The chemical shifts, coupling constants, and signal multiplicities in NMR spectra allow for the unambiguous assignment of protons and carbons within the purine ring system and its substituents. nih.gov
For 9-substituted purines, the position of substitution significantly influences the chemical shifts of the purine ring protons and carbons. figshare.com In the case of 9-Ethynyl-9H-purin-6-amine, the presence of the ethynyl (B1212043) group at the N9 position is confirmed by characteristic signals in both ¹H and ¹³C NMR spectra. The protons of the purine core (H-2 and H-8) typically appear as singlets in the aromatic region of the ¹H NMR spectrum. chemicalbook.com The ethynyl proton itself would also produce a characteristic singlet.
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| H-2 | 8.0 - 8.5 | 152.0 - 156.0 |
| H-8 | 7.8 - 8.3 | 138.0 - 142.0 |
| C-4 | - | 148.0 - 152.0 |
| C-5 | - | 118.0 - 122.0 |
| C-6 | - | 155.0 - 159.0 |
| Ethynyl-H | ~3.0 | - |
| Ethynyl-C | - | ~70-90 |
Data is generalized from typical values for purine derivatives. clockss.orgwhiterose.ac.uk
Mass spectrometry (MS) is a crucial analytical technique used to confirm the molecular weight and elemental composition of a compound. ontosight.ai For this compound, with a molecular formula of C₇H₅N₅, the expected monoisotopic mass is approximately 159.05 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula. nih.gov
Electrospray ionization (ESI) is a common soft ionization technique used for the analysis of purine analogues, often showing a prominent protonated molecular ion [M+H]⁺. tsijournals.com Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecular ion. tsijournals.comnih.gov The fragmentation pathways of purine analogues typically involve the loss of small neutral molecules from the purine core or the substituents. tandfonline.comtandfonline.com For instance, the fragmentation of the purine ring can occur, although loss of substituents is often the primary fragmentation route. nih.gov Analysis of these fragmentation patterns provides valuable structural information and can help to distinguish between isomers. tsijournals.com
X-ray Crystallography and Solid-State Structural Studies
While the specific crystal structure of this compound is not detailed in the provided results, analysis of related purine derivatives provides significant insight into the expected structural features. researchgate.net X-ray crystallographic studies of various 6-substituted and 9-substituted purines have been reported, confirming their molecular geometries. rsc.orgiucr.orghw.ac.ukgoogle.com
For instance, studies on 6-mercaptopurine (B1684380) derivatives reveal that the planarity of the molecule can be influenced by the nature of the substituents. iucr.org In some derivatives, the purine and exocyclic rings are essentially planar, while in others, they can be twisted relative to each other. iucr.org The ethynyl group in this compound is linear, and its orientation relative to the purine ring would be a key feature determined by X-ray crystallography. The structure of related compounds confirmed by X-ray analysis provides a solid foundation for predicting the geometry of this compound. researchgate.net
The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions, including hydrogen bonds and π-π stacking. mdpi.com These interactions are crucial in determining the physical properties of the solid material. au.dk
Purine derivatives are well-known for forming extensive hydrogen-bonding networks. rsc.org The amine group at the 6-position and the nitrogen atoms within the purine ring of this compound are capable of acting as both hydrogen bond donors and acceptors. This can lead to the formation of characteristic hydrogen-bonding motifs, such as dimers or extended chains, which are commonly observed in the crystal structures of purines. nih.govmdpi.com
Conformational Dynamics and Isomerism
The study of conformational dynamics and isomerism is essential for understanding the behavior of molecules in different environments. For this compound, this includes considering the possibility of different spatial arrangements of its atoms and the existence of isomers.
Alkylation of adenine (B156593) can lead to the formation of different isomers, with substitution occurring at various nitrogen atoms of the purine ring, most commonly at the N9 and N7 positions. up.ac.zacsic.es The reaction conditions can influence the regioselectivity of the substitution. While N9-substituted adenines are often the major product, the formation of N7-isomers is also possible. nih.gov NMR spectroscopy is a key tool for distinguishing between these linkage isomers, as the chemical shifts of the purine protons are sensitive to the point of attachment of the substituent. nih.gov
Influence of Substituent Position on Molecular Conformation
The conformation of purine analogues is a delicate balance of electronic and steric effects imparted by various substituents. Computational and experimental studies on substituted purines and adenosines provide a framework for understanding how the ethynyl group at the N9 position of this compound likely impacts its geometry compared to other substituted purines.
Research on various substituted purine and adenine analogues has demonstrated that the position of a substituent has a profound impact on the electronic structure and, consequently, the molecular conformation. clockss.orgresearchgate.netvu.nlwhiterose.ac.uk Studies have shown that substituents at the C8 position of the purine ring have a more significant influence on the electronic structure than those at the C2 or N9 positions. clockss.orgresearchgate.net The presence of an amino group at the C6 position, as in adenine and its derivatives, enhances the substituent effect compared to unsubstituted purine. clockss.orgresearchgate.net
While specific conformational studies on this compound are not extensively documented in publicly available literature, insights can be drawn from related substituted nucleosides. For instance, in studies of 4'-ethynyl-substituted deoxyadenosine (B7792050) analogues, the ethynyl group has been shown to stabilize the sugar ring in a specific conformation (C2'-exo/C-3'-endo or North conformation). asm.orgnih.gov This is attributed to steric interactions between the 4'-ethynyl group and other parts of the sugar moiety. nih.gov Although this substitution is on the sugar and not directly on the purine base of the specific compound , it highlights the significant conformational constraints that an ethynyl group can impose.
Table 1: Influence of Substituent Position on Purine Analogue Properties
| Substituent Position | Influence on Electronic Structure | Impact on Conformation | Relevant Findings from Analogues |
| C2 | Moderate | Can influence planarity and interaction with neighboring molecules. | In 2-substituted purines, the nature of the substituent (electron-donating or -withdrawing) affects the charge distribution in both the pyrimidine (B1678525) and imidazole (B134444) rings. researchgate.net |
| C6 (Amino Group) | Enhances the effect of other substituents. | Participates in hydrogen bonding, which is crucial for intermolecular interactions and stabilizing specific conformations. | The amino group in adenine derivatives is key to their biological function, including base pairing. clockss.org |
| C8 | Strong | Substituents at this position can significantly alter the aromaticity and electronic properties of the imidazole ring. clockss.orgresearchgate.net | In 8-ethynyl-2'-deoxyisoguanosine, the ethynyl group influences crystal packing and hydrogen bonding patterns. researchgate.net |
| N9 | Moderate | The substituent at N9 is critical in orienting the purine base relative to other molecules, such as the sugar-phosphate backbone in nucleosides. | In 9-substituted purines, the substituent can affect the tautomeric equilibrium and the overall shape of the molecule. vu.nl The ethynyl group, being linear, imposes specific steric constraints. |
Tautomerism Considerations within the Purine Ring System
Tautomerism, the migration of a proton between different atoms, is an intrinsic property of purines and plays a critical role in their chemical and biological behavior. nih.govresearchgate.net For 9-substituted purines like this compound, the substitution at the N9 position prevents tautomerization involving this nitrogen atom, which is common in unsubstituted purine. However, other tautomeric forms are still possible.
The primary tautomeric equilibrium in 9-substituted adenines involves the exocyclic amino group at C6 and the N1 ring nitrogen, leading to the canonical amino form and the less common imino form.
Amino Tautomer (6-aminopurine): This is the predominant and more stable form under physiological conditions. The hydrogen atoms are attached to the exocyclic nitrogen.
Imino Tautomer (6-imino-1,6-dihydropurine): In this form, a proton has moved from the exocyclic amino group to the N1 position of the purine ring. This tautomer is generally less stable.
Computational studies on purine and adenine analogues have consistently shown that the amino tautomer is significantly more stable than the imino form. vu.nlwhiterose.ac.uk The energy difference between these tautomers can be influenced by the solvent environment and the nature of other substituents on the purine ring. researchgate.net
A study on 8-ethynyl-2'-deoxyisoguanosine revealed the co-existence of two different tautomers (N1-H and N3-H) within the same crystal unit cell, highlighting that ethynyl substitution can be compatible with complex tautomeric behaviors. researchgate.net While this is an isoguanosine (B3425122) derivative, it underscores the importance of considering multiple tautomeric forms for ethynyl-substituted purines.
The presence of the electron-withdrawing ethynyl group at the N9 position in this compound could potentially influence the basicity of the ring nitrogens and the exocyclic amino group, thereby subtly affecting the tautomeric equilibrium. However, without specific experimental or computational data for this exact molecule, the amino form is presumed to be the overwhelmingly dominant species.
Table 2: Potential Tautomers of this compound
| Tautomeric Form | Description | Expected Stability |
| Amino Tautomer | Canonical form with an exocyclic amino group at C6. | Highly stable, predominant form. |
| Imino Tautomer | A proton has shifted from the exocyclic amine to the N1 position, resulting in an imino group. | Significantly less stable than the amino tautomer. |
Structure Activity Relationship Sar and Rational Design Principles
Impact of Substitutions on Biological Efficacy
The purine (B94841) scaffold, a fused pyrimidine-imidazole ring system, offers multiple positions (N9, C2, C6, C8) where substitutions can dramatically alter the molecule's interaction with biological targets.
The N9-ethynyl group on 9-Ethynyl-9H-purin-6-amine is a small, rigid, and linear substituent. Its triple bond introduces electron density and a specific geometry that can influence interactions within a target's binding pocket. While direct studies on the cellular uptake of this specific compound are not widely published, the general principles of N9 substitution suggest that the ethynyl (B1212043) group's unique electronic and steric profile is a key determinant of its biological action. The regioselectivity of N9 alkylation can be controlled during synthesis, for example, by using β-cyclodextrin which can block the N7 position, ensuring the desired N9-substituted product. researchgate.net This control is crucial as the position of the substituent dramatically affects the biological profile.
Modifications at the carbon atoms of the purine ring—C2, C6, and C8—are pivotal for tuning the potency and selectivity of purine-based inhibitors for various enzymes, such as kinases.
The C6 position is critical for interaction with many protein targets. For cyclin-dependent kinase 2 (CDK2), the introduction of bulky and electronically distinct groups at C6 has been a successful strategy for achieving high potency and selectivity over the closely related CDK1. scispace.com For example, a 6-([1,1'-biphenyl]-3-yl) substituent resulted in a compound that was approximately 2000-fold more selective for CDK2 than CDK1. scispace.comacs.org Similarly, for inhibitors of the enzyme purine nucleoside phosphorylase (PNP) from Helicobacter pylori, substitutions at the C6 position with groups like benzylthio were found to be effective. nih.gov In the case of this compound, the C6-amine group is a key feature, known to participate in crucial hydrogen bonding interactions with target proteins, similar to the natural ligand adenine (B156593).
The C2 position also offers a valuable site for modification. In the context of Hsp90 inhibitors, introducing a fluorine atom at C2 increased both potency and water solubility, an effect attributed to enhancing the hydrogen-donor potential of the C6-NH2 group. nih.gov Conversely, larger groups like cyano, vinyl, or methoxy (B1213986) at the C2 position led to decreased or no activity. nih.gov For CDK2 inhibitors, substituting the C2 position with an aryl-amino group is a common strategy. acs.org The nature of this group and any substitutions on it can fine-tune binding affinity.
The C8 position is another site where modifications can impact activity. For certain purine derivatives targeting Hsp90, substitutions at C8 with arylsulfonyl analogs have been explored. researchgate.net However, in other contexts, such as antitubercular purine derivatives, any substitution at the C8 position of nebularine (B15395) resulted in a complete loss of activity. acs.org For the antileukemic drug 6-thiopurine, modification at the C8 position was considered a viable strategy for analog construction, while the C2 position could not be altered. rsc.org
The following table summarizes the observed effects of various substitutions on different purine scaffolds, providing insight into the SAR of this compound class.
Computational Approaches in SAR Studies
Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the prediction of molecular interactions and the prioritization of compounds for synthesis.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is used to predict the binding affinity and mode of interaction between a ligand and its target. For purine derivatives, docking studies have been instrumental in understanding how they fit into the ATP-binding site of kinases. mdpi.comresearchgate.net These simulations reveal key interactions, such as hydrogen bonds formed between the purine's nitrogen atoms and amino group with amino acid residues like Asp86 and Leu83 in CDK2. mdpi.com Hydrophobic interactions also play a crucial role in stabilizing the ligand-receptor complex. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models use calculated molecular descriptors (representing properties like size, lipophilicity, and electronic character) to predict the activity of new, unsynthesized compounds.
Several QSAR studies have been successfully conducted on purine derivatives. ijprajournal.comresearchgate.netmdpi.com For example, a 3D-QSAR study on purine-based CDK2 inhibitors generated highly predictive Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models. mdpi.com These models, with high cross-validated q² values (CoMFA q² = 0.743, CoMSIA q² = 0.808), indicated that electrostatic, hydrophobic, hydrogen bond donor, and steric fields were key to the inhibitory activity. mdpi.com The resulting contour maps from these models provide a visual guide for designing new molecules, indicating regions where bulky groups, positive or negative charges, or hydrogen bond donors/acceptors would be beneficial or detrimental to activity. researchgate.net
Principles of Rational Design for Enhanced Biological Activity
Rational drug design aims to develop new medicines based on a detailed understanding of the biological target's structure and function. mdpi.com This approach contrasts with traditional methods that rely on screening large libraries of compounds. The design of purine analogs is often a structure-based endeavor. nih.govmdpi.com
The process begins with the identification and validation of a biological target. For purine analogs, this often includes enzymes like kinases, polymerases, or purine nucleoside phosphorylase (PNP), which are crucial in various diseases. nih.govmdpi.com The three-dimensional structure of the target enzyme, often obtained through X-ray crystallography, provides a blueprint for inhibitor design. nih.gov
By analyzing the SAR data from existing compounds and using computational tools like molecular docking and QSAR, medicinal chemists can design new molecules with modifications predicted to enhance binding affinity and selectivity. mdpi.commazums.ac.ir For example, if a docking simulation of this compound reveals an unoccupied hydrophobic pocket near the N9-ethynyl group, a rational design approach would involve synthesizing analogs with small, hydrophobic extensions to this group to fill the pocket and increase potency. Similarly, QSAR contour maps might suggest that adding a hydrogen bond donor at the C2 position would be beneficial, guiding the synthesis of a new series of compounds. mdpi.com This iterative cycle of design, synthesis, and biological testing is the cornerstone of modern medicinal chemistry and is essential for developing purine-based drugs with improved therapeutic profiles. researchgate.netmdpi.com
Design of Analogs for Improved Target Selectivity
The rational design of analogs based on the this compound scaffold is a key strategy for improving selectivity for specific biological targets, thereby minimizing off-target effects. This is particularly crucial in kinase and G-protein-coupled receptor (GPCR) inhibition, where ATP-binding sites and receptor subtypes share significant homology.
One major area of research has been the modification of purine-based compounds to discriminate between different protein kinases. For instance, in the development of inhibitors for NIMA-related kinase 2 (Nek2), a protein kinase implicated in cancer, the introduction of an ethynyl group at the C-6 position of the purine ring was a critical design choice. whiterose.ac.uk While 6-alkoxypurines were identified as dual inhibitors of Nek2 and cyclin-dependent kinase 2 (CDK2), achieving selectivity was challenging. nih.govoncotarget.com The introduction of a conformationally restricted group at the C-6 position, such as an alkene derived from a 6-ethynylpurine, was explored to reduce off-target activity. nih.govoncotarget.com Studies showed that nine different compounds featuring an (E)-dialkylaminovinyl substituent at C-6, synthesized from a 6-ethynylpurine precursor, all exhibited selectivity for Nek2 over CDK2. nih.govoncotarget.com For example, (E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amine showed an IC50 of 0.27 μM for Nek2 compared to 2.70 μM for CDK2. nih.govoncotarget.com In contrast, deleting the C-6 substituent altogether eliminated activity against both kinases, highlighting the importance of this position for binding. nih.govoncotarget.com
Another strategy for achieving selectivity involves targeting unique structural features of the target protein. For the heat shock protein Grp94, a key paralog of Hsp90, selectivity was achieved by designing purine-based ligands that exploit a distinct conformation and a hydrophobic cavity not present in other Hsp90 paralogs. nih.gov While the initial lead compound, 5'-N-ethylcarboxamidoadenosine (NECA), showed high affinity and selectivity for Grp94, further optimization led to purine-based ligands with an 8-aryl group that inserts into a unique hydrophobic pocket (site 2) adjacent to the traditional adenine binding site. nih.gov This rational design resulted in compounds with over 100-fold preference for Grp94 over Hsp90α/β. nih.gov
In the context of A3 adenosine (B11128) receptor (A3AR) agonists, selectivity is achieved by modifying the N6 and C2 positions of the purine ring. Introducing 2-arylethynyl substituents on adenosine analogues is a successful strategy. nih.gov For example, N6-methyl series analogs with halo-substitutions on the 2-phenylethynyl group, such as the 3-iodophenyl derivative, displayed high potency and selectivity for the human A3AR. nih.gov
| Compound/Analog | Target(s) | IC50 / Ki | Selectivity |
| (E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amine | Nek2/CDK2 | Nek2 IC50 = 0.27 μM; CDK2 IC50 = 2.70 μM | ~10-fold selective for Nek2 over CDK2. nih.govoncotarget.com |
| 3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-dimethylbenzamide | Nek2/CDK2 | Nek2 IC50 = 0.62 μM; CDK2 IC50 = 7.0 μM | >10-fold selective for Nek2 over CDK2. nih.govoncotarget.com |
| 4-((6-([1,1'-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide (B165840) (73) | CDK2/CDK1 | CDK2 IC50 = 0.044 μM; CDK1 IC50 = 86 μM | ~2000-fold selective for CDK2 over CDK1. nih.govacs.org |
| Purine-based ligands with 8-aryl group | Grp94 | Sub-micromolar binding affinity | >100-fold preference for Grp94 over Hsp90α/β and 10–100-fold preference over Trap-1. nih.gov |
| (1S,2R,3S,4R,5S)-4-(2-((4-Chlorophenyl)ethynyl)-6-(methylamino)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide (14) | A3AR | hA3AR Ki = 0.5 nM | Highly selective for human A3AR, with insignificant inhibition at A1 and A2A receptors. nih.gov |
Mimicry of Transition State Geometries in Enzyme Inhibition
The ethynyl group is a powerful tool in rational drug design for its ability to mimic the linear geometry of enzymatic transition states. This principle has been effectively applied in the development of potent inhibitors for nicotinamide (B372718) N-methyltransferase (NNMT), an enzyme implicated in various diseases including cancer, diabetes, and obesity. rcsb.orgnih.govpdbj.org
NNMT catalyzes the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to nicotinamide (NAM). nih.gov This reaction proceeds through a transition state with a linear arrangement of the donor sulfur atom, the transferring methyl group, and the acceptor nitrogen atom (S···C···N angle of ~180°). rcsb.orgpdbj.org Structure-based rational design has led to the creation of alkynyl bisubstrate inhibitors that covalently link a nicotinamide mimic and an adenosine-containing fragment via an alkyne linker. rcsb.orgnih.gov
This alkyne linker is a key design element, as it rigidly holds the two substrate-mimicking moieties in a spatial orientation that closely resembles the geometry of the natural transition state. rcsb.orgpdbj.org An X-ray co-crystal structure of NNMT in complex with one such inhibitor, NS1, confirmed that the alkyne linker spans the methyl transfer tunnel of the enzyme with ideal shape complementarity, mimicking the linear, 180° geometry of the methyl transfer reaction. rcsb.orgpdbj.org This mimicry leads to very high-affinity binding. NS1 was found to be a subnanomolar inhibitor of NNMT, making these alkynyl bisubstrate analogs some of the most potent and selective NNMT inhibitors developed to date. rcsb.orgnih.govpdbj.org
The development of these inhibitors is a prime example of transition-state mimicry, where a stable chemical group (alkyne) is used to replicate the high-energy, transient geometry of a reaction, resulting in potent enzyme inhibition. nih.gov This design principle could potentially be extended to other methyltransferase enzymes. rcsb.orgpdbj.org
Exploitation of Hydrophobic Binding Pocket Interactions
The purine scaffold of this compound and its analogs provides a versatile platform for engaging in various interactions within protein binding sites, including the strategic exploitation of hydrophobic pockets to enhance affinity and selectivity.
In the case of Hsp90 paralogs, the selectivity of certain purine-based inhibitors for Grp94 is driven by their ability to access a unique hydrophobic cavity. nih.gov While the purine core occupies the conserved ATP binding site, specific substitutions, such as an 8-aryl group, are designed to insert into an adjacent, significantly more hydrophobic pocket (site 2) that is exposed in Grp94 but not in other Hsp90s. nih.gov This interaction with the hydrophobic pocket is a key determinant of the observed >100-fold selectivity. nih.gov
For cyclin-dependent kinases, hydrophobic interactions are also crucial. Crystal structures of CDK2 complexed with 6-substituted purine inhibitors show that substituents like a cyclohexylmethyl group at the O6-position occupy the ATP ribose binding pocket, forming favorable hydrophobic interactions. nih.gov Analogs were designed where a purine-proximal phenyl ring emulates the position and hydrophobic interactions of this cyclohexyl group. nih.gov In the related Nek2 kinase, inhibitors derived from 6-ethynylpurines, specifically (E)-6-(2-dialkylaminovinyl)purines, were shown to orient their 6-substituent towards a hydrophobic glycine-rich loop, which is consistent with the binding mode of initial screening hits. oncotarget.com
Furthermore, molecular modeling of ABL1 kinase inhibitors indicated that the N-9 position of the purine ring could be functionalized to interact with a deep hydrophobic cavity in the enzyme's active site. semanticscholar.org This insight guided the design of derivatives to overcome resistance mutations like T315I, which restricts access to this hydrophobic region. semanticscholar.org
These examples demonstrate a recurring theme in the rational design of purine-based inhibitors: modifying the scaffold with specific lipophilic groups that can occupy and form favorable van der Waals contacts within hydrophobic sub-pockets of the target protein. The ethynyl group itself, or substituents added to it or other parts of the purine ring, can be tailored to fit these pockets, thereby increasing binding affinity and contributing to target selectivity.
Applications of 9 Ethynyl 9h Purin 6 Amine As a Research Tool
Chemical Probes for Biological Target Identification and Validation
Chemical probes are small molecules designed to bind to a specific protein or family of proteins, enabling the study of their functions within a native biological context. researchgate.net 9-Ethynyl-9H-purin-6-amine serves as an excellent scaffold for creating such probes, particularly for a class of techniques known as Activity-Based Protein Profiling (ABPP). nih.govrsc.org ABPP utilizes reactive chemical probes to covalently label the active sites of enzymes, providing a direct readout of their functional state. nih.gov
The adenine (B156593) portion of 9-ethynyladenine mimics adenosine (B11128) triphosphate (ATP), allowing it to interact with the active sites of ATP-dependent enzymes like kinases, ATPases, and other purine-binding proteins. The terminal alkyne does not typically interfere with this binding but serves as a bioorthogonal handle. After the probe binds to its target protein within a complex cell lysate or even in living cells, a reporter tag containing an azide group (e.g., biotin-azide for affinity purification or a fluorophore-azide for imaging) can be covalently attached via click chemistry. battelle.org
This two-step approach allows for the selective enrichment and subsequent identification of target proteins using mass spectrometry. battelle.orgnih.gov For example, in a competitive ABPP workflow, a biological sample is pre-incubated with a drug candidate before adding the alkyne probe. A reduction in probe labeling for a specific protein indicates that the drug successfully engaged that target. This strategy is powerful for validating the targets of novel drugs and understanding their mechanism of action. nih.govnih.gov
| Component | Function | Example in a 9-Ethynyladenine Probe System |
|---|---|---|
| Binding Group (Pharmacophore) | Recognizes and binds to the target protein family. | The 9H-purin-6-amine (adenine) core targets ATP-binding sites. |
| Reactive Group (Handle) | A bioorthogonal functional group for covalent attachment of a reporter tag. | The terminal ethynyl (B1212043) (alkyne) group. |
| Reporter Tag | Enables detection, visualization, or enrichment of the probe-protein conjugate. | Biotin-azide (for streptavidin-based pulldown) or Rhodamine-azide (for fluorescence imaging). |
| Target Class | The family of proteins that the probe is designed to interact with. | Protein kinases, ATPases, and other purine-binding proteins. |
Building Blocks in Complex Molecule Synthesis for Chemical Biology
In chemical biology, a "building block" is a molecule with reactive functional groups that can be used for the modular assembly of more complex structures. wikipedia.org this compound is an ideal building block due to its purine (B94841) core and the highly versatile ethynyl group. The terminal alkyne serves as a linchpin for diversification, allowing chemists to attach a wide array of molecular fragments through click chemistry. nih.govnih.gov
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is exceptionally robust, high-yielding, and tolerant of many other functional groups, making it perfect for generating large libraries of compounds. By reacting 9-ethynyladenine with a diverse collection of azide-containing molecules, researchers can rapidly synthesize thousands of novel purine derivatives. Each derivative features a stable, five-membered triazole ring linking the purine core to a new substituent.
These compound libraries can be screened for biological activity, for instance, as inhibitors of specific enzymes like kinases, which are often implicated in diseases such as cancer. The modular nature of this synthetic approach allows for systematic exploration of the chemical space around the adenine scaffold, facilitating the development of structure-activity relationships (SAR) and the optimization of lead compounds. nih.gov
| 9-Ethynyladenine Core | Azide Reagent (R-N₃) | Resulting Triazole-Linked Purine Derivative | Potential Application |
|---|---|---|---|
| Adenine-Ethynyl | Benzyl-azide | Adenine-Triazole-Benzyl | Screening for enzyme inhibition |
| Azido-PEG-Fluorophore | Adenine-Triazole-PEG-Fluorophore | Fluorescent probe development | |
| Azido-functionalized sugar | Adenine-Triazole-Sugar | Creating novel nucleoside mimetics |
Development of Nucleoside and Nucleotide Analogs
Nucleoside analogs are critical tools in both medicine and basic research, often functioning as antiviral or anticancer agents. nih.govresearchgate.net These molecules consist of a nucleobase attached to a sugar moiety. This compound can be chemically attached to a ribose or deoxyribose sugar to create a novel nucleoside analog, such as 9-ethynyl-adenosine.
The resulting analog can be taken up by cells and processed by endogenous salvage pathways, which phosphorylate it to the corresponding nucleotide triphosphate. researchgate.net This triphosphate can then be incorporated into newly synthesized DNA or RNA by polymerases. This process, known as metabolic labeling, effectively tags nascent nucleic acids with an alkyne handle. nih.govnih.gov
Once incorporated, the alkyne tag allows for the selective detection and analysis of newly synthesized genetic material. Researchers can use click chemistry to attach fluorescent dyes for imaging DNA replication or RNA transcription in real-time, or they can attach biotin for the affinity purification and subsequent sequencing of these molecules. This provides a powerful method to study the dynamics of nucleic acid synthesis and turnover without the need for radioactivity. researchgate.netresearchgate.net The approach is analogous to the well-established use of 5-ethynyl-2′-deoxyuridine (EdU) for DNA labeling and 5-ethynyluridine (EU) for RNA labeling. researchgate.net
| Feature | Natural Adenosine | 9-Ethynyl-Adenosine Analog |
|---|---|---|
| Structure | Adenine + Ribose | 9-Ethynyladenine + Ribose |
| Key Functional Group | N/A | Terminal Alkyne at N9 position |
| Cellular Processing | Incorporated into RNA/DNA via standard metabolic pathways. | Incorporated into RNA/DNA via metabolic salvage pathways. |
| Research Application | Serves as a natural building block of nucleic acids. | Used for metabolic labeling of nascent RNA/DNA for visualization or enrichment via click chemistry. |
Strategies for Investigating Biochemical Pathways
The tools derived from this compound enable sophisticated strategies for investigating complex biochemical pathways. By introducing an alkyne-tagged molecule at a specific point in a pathway, researchers can trace its journey and identify downstream metabolites or interaction partners. nih.gov
One powerful strategy is metabolic labeling coupled with proteomics or metabolomics. For instance, a 9-ethynyladenosine analog can be supplied to cells to track the flow of purines through various metabolic networks. After a period of incubation, cells are lysed, and click chemistry is used to attach an affinity tag like biotin to all molecules that have incorporated the ethynyl-adenine moiety. These tagged biomolecules (e.g., RNA, DNA, and potentially other adenine-containing metabolites) can be isolated and identified by mass spectrometry or sequencing.
This approach allows for a dynamic view of cellular processes. Researchers can measure the rates of RNA synthesis and decay, identify proteins that bind to newly made RNA, or map the metabolic fate of adenosine under different physiological conditions, such as disease states or drug treatments. nih.gov This provides a global and unbiased method for discovering new components of a pathway or understanding how pathways are perturbed.
| Step | Action | Description | Detection Method |
|---|---|---|---|
| 1. Labeling | Introduce 9-ethynyladenosine to cultured cells or an organism. | The analog is taken up by cells and incorporated into newly synthesized biomolecules (e.g., RNA) by cellular enzymes. | N/A |
| 2. Lysis & Fixation | Harvest and lyse the cells to release their contents. Permeabilize and fix cells for imaging. | This step makes the labeled biomolecules accessible to the click chemistry reagents. | N/A |
| 3. Click Reaction | Add an azide-functionalized reporter tag (e.g., Azide-Fluorophore) and a copper(I) catalyst. | A covalent bond is formed specifically between the alkyne-labeled biomolecules and the azide tag. | N/A |
| 4. Detection & Analysis | Wash away excess reagents and analyze the labeled sample. | The newly synthesized biomolecules that incorporated the probe are now tagged with the reporter. | Fluorescence Microscopy, Flow Cytometry, or Affinity Purification followed by Mass Spectrometry. |
Future Directions in Research on 9 Ethynyl 9h Purin 6 Amine
Exploration of Novel Synthetic Pathways
While established methods for the synthesis of purine (B94841) derivatives exist, the pursuit of more efficient, scalable, and versatile synthetic routes remains a key objective. Future research will likely focus on developing novel pathways that offer improved yields, regioselectivity, and access to a wider diversity of analogs.
Transition-Metal Catalysis: Modern cross-coupling reactions are expected to play a pivotal role. Building on the success of Suzuki-Miyaura reactions for creating 6-phenylpurine nucleosides acs.org and Sonogashira couplings for C2-arylethynyl derivatives acs.org, future work could explore a broader range of catalysts and coupling partners. For instance, nickel-catalyzed cyclotrimerizations of 6-ethynylpurines have shown promise for constructing complex trisubstituted benzene (B151609) analogues, which could be adapted for creating novel dimeric or trimeric structures linked to the 9-ethynyl group. researchgate.net
C-H Activation Strategies: Direct C-H activation and functionalization represent a highly atom-economical approach. Future synthetic efforts could investigate the direct introduction of the ethynyl (B1212043) group or other functionalities onto the purine core, bypassing the need for pre-functionalized starting materials like halogenated purines.
Flow Chemistry and Automation: To accelerate the synthesis and purification of analog libraries for SAR studies, the adoption of flow chemistry and automated synthesis platforms is anticipated. These technologies allow for rapid optimization of reaction conditions and can generate a large number of derivatives in a short period, facilitating more extensive biological screening. researchgate.net
Enzymatic and Biocatalytic Methods: The use of enzymes for the regioselective modification of the purine scaffold presents a green and highly specific alternative to traditional chemical methods. Future research may identify or engineer enzymes capable of catalyzing the attachment of the ethynyl group or modifying other positions on the purine ring with high fidelity.
Deeper Mechanistic Characterization of Biological Interactions
Understanding precisely how 9-Ethynyl-9H-purin-6-amine and its derivatives interact with their biological targets is fundamental to designing more effective and selective molecules. While the purine scaffold is known to interact with a wide array of proteins, particularly kinases and adenosine (B11128) receptors, detailed mechanistic insights are often lacking. nih.govnih.govnih.gov
Structural Biology: A primary goal will be to obtain high-resolution crystal structures of this compound analogs in complex with their protein targets. nih.gov These structures would provide invaluable atomic-level details of the binding mode, revealing key hydrogen bonds, hydrophobic interactions, and the orientation of the ethynyl group within the active site. This information is critical for structure-based drug design.
Computational Modeling: Advanced computational techniques, such as molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, will be employed to complement experimental data. nih.gov These methods can predict binding affinities, explore the conformational dynamics of the ligand-protein complex, and elucidate the mechanism of action, including the potential for covalent bond formation by the ethynyl group with specific residues like cysteine. hw.ac.uk
Target Deconvolution: For analogs with demonstrated cellular activity but an unknown mechanism, target deconvolution strategies will be essential. Techniques such as chemical proteomics, using affinity-based probes derived from the parent compound, can identify the specific protein targets within the cell, shedding light on the compound's mode of action.
Expansion of Structure-Activity Relationship Studies
Systematic exploration of the structure-activity relationships (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this compound analogs. Future studies will involve the synthesis and biological evaluation of extensive libraries of related compounds. nih.govnih.gov
Modification of the Purine Core: Research will continue to probe the effects of substitutions at various positions on the purine ring.
C2 Position: Introducing different aryl, alkyl, or heteroaryl groups at the C2 position can significantly influence target selectivity, as seen in derivatives targeting adenosine receptors and kinases. nih.govnih.gov
C6 Position: While the parent compound has an amine at C6, modifications with substituted amines, alkyl, or aryl groups can modulate binding affinity and cellular activity. acs.orgsemanticscholar.org
C8 Position: The C8 position offers another site for diversification to improve target engagement and physicochemical properties. nih.gov
Functionalization of the Ethynyl Group: The terminal alkyne is not just a structural feature but a reactive handle. Future SAR studies will explore the impact of converting the alkyne to other functional groups, such as triazoles (via click chemistry), larger alkynes, or other bioisosteres, to probe the steric and electronic requirements of the target's binding pocket. researchgate.net
N9-Substituent Diversity: While the focus is on the 9-ethynyl derivative, comparing its activity with analogs bearing different substituents at the N9 position (e.g., alkyl, cycloalkyl, aryl) will provide a more complete SAR picture and can influence properties like metabolic stability.
| Position Modified | Substituent Type | Observed Effect | Potential Target Class | Reference |
|---|---|---|---|---|
| C2 | Arylalkynyl groups (e.g., (5-chlorothiophen-2-yl)ethynyl) | Enhances affinity and selectivity for A3 adenosine receptors. | Adenosine Receptors | nih.gov |
| N6 | Cyclohexylmethoxy, (E)-dialkylaminovinyl | Modulates selectivity between Nek2 and CDK2 kinases. | Kinases | nih.gov |
| N6 | (3-chlorobenzyl)amino | Contributes to high potency and selectivity for A3 adenosine receptors. | Adenosine Receptors | nih.gov |
| C8 | Aryl ring substituents | Affects binding affinity to the allosteric site of Grp94. | Hsp90 Paralog Grp94 | nih.gov |
| N9 | Bulky groups (e.g., isopropyl) | Can improve metabolic stability. | General |
Development of Advanced Research Probes
The unique chemical properties of this compound make it an excellent starting point for the development of advanced chemical probes to study biological systems.
Fluorescent Probes: The terminal alkyne is perfectly suited for copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"). mdpi.com This allows for the straightforward attachment of fluorescent dyes. Such probes can be used to visualize the subcellular localization of the compound's targets, track its uptake and distribution in living cells, and perform high-content screening assays. mdpi.com
Affinity-Based Probes: By immobilizing the purine scaffold on a solid support (e.g., sepharose beads) via the ethynyl group, affinity chromatography matrices can be created. These are powerful tools for "pull-down" experiments to isolate and identify binding partners from cell lysates, thus aiding in target validation.
Photoaffinity Probes: Incorporation of a photoreactive group (e.g., a diazirine or benzophenone) alongside the ethynyl moiety would generate photoaffinity probes. Upon UV irradiation, these probes form a covalent bond with their target protein, enabling irreversible labeling and facilitating the identification of the binding site through mass spectrometry-based proteomics.
PET Imaging Agents: The synthesis of derivatives incorporating a positron-emitting radionuclide, such as fluorine-18, could lead to the development of novel Positron Emission Tomography (PET) imaging agents. These probes would allow for the non-invasive visualization and quantification of their target's expression and distribution in vivo, which is highly valuable for preclinical and clinical studies.
| Probe Type | Key Feature | Derivatization Strategy | Research Application | Reference |
|---|---|---|---|---|
| Fluorescent Imaging Probe | Terminal Alkyne | "Click" reaction with an azide-functionalized fluorophore. | Visualization of target localization and dynamics in live cells. | mdpi.com |
| Affinity Chromatography Probe | Terminal Alkyne | Covalent attachment to a solid support (e.g., agarose (B213101) beads). | Identification of protein binding partners from cell lysates (Target ID). | mdpi.com |
| Photoaffinity Label | Terminal Alkyne + Photoreactive Group | Incorporate a diazirine or benzophenone (B1666685) moiety elsewhere on the scaffold. | Covalent labeling and identification of direct binding sites on target proteins. | nih.gov |
| PET Imaging Agent | Fluorine-18 Label | Incorporate a fluorine atom for radiolabeling with 18F. | Non-invasive in vivo imaging of target distribution and density. |
Q & A
Q. What are the optimized synthetic routes for 9-Ethynyl-9H-purin-6-amine, and how do reaction conditions influence yield?
The synthesis typically involves alkylation or cross-coupling reactions at the N9 position of purine scaffolds. Key steps include:
- Alkylation : Reacting 6-chloropurine with ethynylating agents (e.g., ethynyl magnesium bromide) under inert conditions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves yields (up to 85%) by enhancing reaction kinetics .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while temperature control (60–80°C) minimizes side reactions .
Q. How can NMR and X-ray crystallography resolve tautomeric ambiguities in this compound?
- NMR : H and C NMR identify tautomeric forms by analyzing chemical shifts. For example, NH protons resonate at δ 6.5–7.5 ppm in DMSO-d, while ethynyl protons appear at δ 2.5–3.5 ppm .
- X-ray crystallography : Resolves bond lengths (e.g., C≡C bond ≈1.20 Å) and confirms substituent orientation. SHELX software is widely used for structure refinement .
Q. What purification strategies are effective for isolating this compound from by-products?
- Column chromatography : Silica gel with gradients of CHCl/MeOH (95:5 to 90:10) separates polar by-products .
- Recrystallization : Acetonitrile/methanol mixtures yield high-purity crystals (mp 131–133°C) .
Advanced Research Questions
Q. How does the ethynyl group’s electronic nature influence binding to adenosine receptors?
- Structure-Activity Relationship (SAR) : The ethynyl group’s electron-withdrawing effect increases binding affinity (K < 100 nM) by stabilizing hydrogen bonds with receptor residues (e.g., His264 in A receptors) .
- Competitive assays : Radioligand binding studies using H-adenosine analogs show >50% displacement at 10 μM, indicating competitive inhibition .
Q. What crystallographic challenges arise in analyzing this compound derivatives, and how are they addressed?
Q. How can contradictory bioactivity data across studies be reconciled?
- Case example : Discrepancies in IC values (e.g., 1 μM vs. 10 μM) for acetylcholinesterase inhibition may stem from:
- Assay conditions (pH, ionic strength) altering ligand conformation .
- Purity validation via HPLC (retention time ±0.1 min) to exclude degraded samples .
- Meta-analysis : Compare datasets using standardized protocols (e.g., NIH Assay Guidance Manual) .
Q. What computational methods predict the pharmacokinetic properties of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
